N-(3,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Physicochemical profiling Lipophilicity Medicinal chemistry

N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 329779-77-3) is a synthetic, small-molecule 1,2,4-triazole thioacetamide derivative with the molecular formula C₁₁H₁₀F₂N₄OS and a molecular weight of 284.29 g/mol. It is a member of a broader class of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, a scaffold for which N-substitution at the carboxamide nitrogen has been demonstrated to be essential for in vitro antiviral and virucidal activity against both DNA (Adenovirus type and RNA (ECHO-9) viruses.

Molecular Formula C11H10F2N4OS
Molecular Weight 284.29g/mol
CAS No. 329779-77-3
Cat. No. B361270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS329779-77-3
Molecular FormulaC11H10F2N4OS
Molecular Weight284.29g/mol
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H10F2N4OS/c1-17-6-14-16-11(17)19-5-10(18)15-7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H,15,18)
InChIKeyJVGNPIHJHXCGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 329779-77-3): Procurement-Quality Chemical Profile for Antiviral and Antifungal Scaffold Research


N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 329779-77-3) is a synthetic, small-molecule 1,2,4-triazole thioacetamide derivative with the molecular formula C₁₁H₁₀F₂N₄OS and a molecular weight of 284.29 g/mol . It is a member of a broader class of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, a scaffold for which N-substitution at the carboxamide nitrogen has been demonstrated to be essential for in vitro antiviral and virucidal activity against both DNA (Adenovirus type 5) and RNA (ECHO-9) viruses [1]. The compound is primarily listed in chemical supplier catalogs as a research-grade building block for further synthetic elaboration and biological screening, with available purity grades typically ≥90% or ≥95% .

Why N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Cannot Be Interchanged with Generic Triazole Thioacetamide Analogs


Within the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide class, the presence and specific nature of the N-substituent on the carboxamide nitrogen is not an interchangeable parameter but a critical determinant of biological activity. Direct experimental evidence from Wujec et al. (2011) demonstrated that the unsubstituted parent amide (Compound 1) was completely inactive as a virucidal agent against human adenovirus type 5 (Ad-5), while all three N-substituted derivatives (bearing piperidine, morpholine, or pyrrolidine moieties) reduced viral titers by 0.44–1.56 log (24–48%) [1]. This establishes that the amide N-substituent acts as a binary activity switch, not merely a modulating element. For a procurement scientist, selecting an unsubstituted or differently substituted analog would therefore risk acquiring a compound with fundamentally different—and potentially null—bioactivity within this scaffold class.

Quantitative Differential Evidence for N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 329779-77-3) Against Closest Analogs


3,4-Difluorophenyl Substitution Pattern: Lipophilicity (LogP) Differentiation from Mono-Fluorinated and Non-Fluorinated Phenyl Analogs

The target compound's measured LogP of 2.26 differentiates it from the closest mono-fluorinated analog, N-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 212074-82-3), which has a lower molecular weight of 266.30 g/mol and, based on its single fluorine atom, is predicted to have a lower LogP (~1.7–1.9) [1]. The 3,4-difluoro substitution pattern introduces a second electron-withdrawing fluorine atom ortho to the first, which increases lipophilicity relative to a single 4-fluoro substituent while maintaining a different electronic distribution compared to the 2,4-difluorophenyl positional isomer [1]. This difference in LogP of approximately 0.3–0.6 log units is quantitatively meaningful for membrane permeability and non-specific protein binding predictions in cellular assays.

Physicochemical profiling Lipophilicity Medicinal chemistry ADME prediction

N-Substitution Requirement for Antiviral Activity: Class-Level Evidence that the 3,4-Difluorophenyl Substituent Confers Activity, Whereas Unsubstituted Amide Is Inactive

In the foundational study by Wujec et al. (2011), the unsubstituted 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (Compound 1) showed zero virucidal activity against human adenovirus type 5 (Ad-5) at all concentrations tested [1]. In contrast, all three N-substituted derivatives (Compounds 2–4) exhibited measurable virucidal activity, reducing Ad-5 titers by 0.44–1.56 log (24–48%) and ECHO-9 titers by 0.23–1.38 log (9–53%) [1]. For antiviral activity (reduction of viral replication), Compound 3 (morpholine-substituted) and Compound 4 (pyrrolidine-substituted) each reduced Ad-5 replication by 47.04% (1.0 log) at concentrations of 100–200 μg/mL and 10–50 μg/mL, respectively [1]. By class-level extrapolation, the target compound's 3,4-difluorophenyl N-substituent is expected to confer activity, whereas the unsubstituted amide analog is definitively inactive and should be excluded from any antiviral screening panel.

Antiviral activity Virucidal activity Structure-activity relationship Adenovirus ECHO virus

Cytotoxicity Window Differentiation: Class-Level Evidence for Concentration-Dependent Toxicity Thresholds in HEK-293 and GMK Cells

Cytotoxicity profiling of the core scaffold in HEK-293 and GMK cells established that the N-substituent identity significantly modulates the toxicity threshold [1]. Compound 1 (unsubstituted amide) maintained >93% cell viability in HEK-293 cells at 200 μg/mL, whereas Compound 2 (piperidine-substituted) and Compound 4 (pyrrolidine-substituted) showed viability dropping to 45.65% and 49.70% at the same concentration, respectively [1]. Compound 3 (morpholine-substituted) showed an intermediate profile with 95% viability at 200 μg/mL [1]. In GMK cells, similar trends were observed: Compound 4 was the most cytotoxic, with viability dropping to 56% at 200 μg/mL [1]. This demonstrates that the N-substituent determines not only antiviral potency but also the therapeutic window; the 3,4-difluorophenyl substituent of the target compound represents a distinct chemotype whose cytotoxicity profile cannot be inferred from cyclic amine-substituted analogs.

Cytotoxicity Selectivity index HEK-293 cells GMK cells Safety profiling

Broader Antifungal Pharmacophore Alignment: Triazole-Based Ergosterol Biosynthesis Inhibition Potential vs. Non-Triazole Antifungal Scaffolds

The 1,2,4-triazole moiety is a well-established pharmacophore for inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The target compound contains both the triazole ring and the 3,4-difluorophenyl group, the latter being a structural feature shared with clinically approved triazole antifungals such as fluconazole and voriconazole (which employ 2,4-difluorophenyl) [1]. Patent literature explicitly claims triazole derivatives bearing phenyl groups substituted with 1–3 halogen atoms (including fluorine) as antifungal agents with activity against Candida and Aspergillus species [2]. While direct MIC data for the target compound against specific fungal strains are not publicly available, the compound's structural alignment with the antifungal triazole pharmacophore differentiates it from non-triazole antifungal scaffolds (e.g., polyenes, echinocandins) and positions it as a candidate for antifungal screening libraries.

Antifungal activity Ergosterol biosynthesis CYP51 inhibition Triazole pharmacophore

Optimal Research Application Scenarios for N-(3,4-Difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 329779-77-3)


Scaffold-Focused Antiviral Screening Panels Against DNA and RNA Viruses

Based on class-level evidence that N-substituted 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives exhibit virucidal activity against human adenovirus type 5 (Ad-5, a DNA virus) and ECHO-9 virus (an RNA virus), with viral titer reductions of 24–48% (0.44–1.56 log) [1], the target compound is appropriate for inclusion in broad-spectrum antiviral screening cascades. Its 3,4-difluorophenyl substituent offers a distinct electronic profile compared to the cyclic amine substituents (piperidine, morpholine, pyrrolidine) originally tested, enabling exploration of aryl-substituted SAR space. Researchers should benchmark any observed activity against the class-level baseline of 47.04% (1.0 log) Ad-5 replication inhibition achieved by the most potent N-substituted analogs [1].

Antifungal Lead Identification Targeting Ergosterol Biosynthesis (CYP51)

The compound's 1,2,4-triazole core and 3,4-difluorophenyl group align with the established pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition, the target of clinically used azole antifungals [2]. It is suited for inclusion in antifungal screening libraries targeting Candida albicans, Aspergillus fumigatus, and azole-resistant strains. The 3,4-difluoro substitution pattern may offer differentiated binding to CYP51 compared to the 2,4-difluoro pattern found in fluconazole and voriconazole, potentially addressing azole resistance mechanisms. Patent literature supports the antifungal potential of halogen-substituted phenyl triazole derivatives [2].

Medicinal Chemistry SAR Exploration of N-Aryl vs. N-Cyclic Amine Substitution Effects

The Wujec et al. (2011) study demonstrated that N-substitution identity profoundly affects both antiviral activity and cytotoxicity, with HEK-293 cell viability ranging from 45.65% to 95.00% at 200 μg/mL across four analogs [1]. The target compound, bearing an N-aryl (3,4-difluorophenyl) substituent, represents an unexplored region of SAR space distinct from the N-cyclic amine substituents characterized in the literature. It can serve as a key comparator in systematic SAR studies aimed at decoupling the contributions of aryl vs. alkyl/cyclic amine N-substituents to target binding, cytotoxicity, and physicochemical properties. Its LogP of 2.26 provides a reference point for understanding the lipophilicity contribution of the 3,4-difluorophenyl group.

Chemical Probe Development for Target Identification Studies

As a defined, low-molecular-weight (284.29 g/mol) chemical probe with a synthetically accessible thioacetamide linker and a substituted phenyl group amenable to further derivatization , the target compound is suitable for chemical biology applications including photoaffinity labeling probe development and affinity chromatography resin construction. Its available purity grades (≥90% to ≥95%) meet the minimum requirements for probe development, though researchers should verify purity by orthogonal analytical methods (HPLC, NMR) before use in target engagement assays. The compound's computed topological polar surface area of 66.91 Ų is within the favorable range for cell permeability.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.